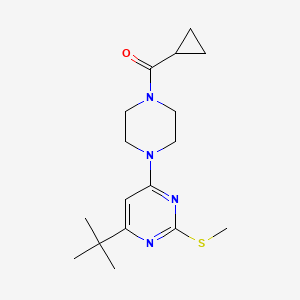

4-tert-butyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine

CAS No.: 2549022-43-5

Cat. No.: VC11821212

Molecular Formula: C17H26N4OS

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2549022-43-5 |

|---|---|

| Molecular Formula | C17H26N4OS |

| Molecular Weight | 334.5 g/mol |

| IUPAC Name | [4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-cyclopropylmethanone |

| Standard InChI | InChI=1S/C17H26N4OS/c1-17(2,3)13-11-14(19-16(18-13)23-4)20-7-9-21(10-8-20)15(22)12-5-6-12/h11-12H,5-10H2,1-4H3 |

| Standard InChI Key | WUDOQMBEZXNEHP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C(=O)C3CC3 |

| Canonical SMILES | CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C(=O)C3CC3 |

Introduction

Structural Characterization and Molecular Properties

The compound 4-tert-butyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine features a pyrimidine core substituted at the 2-, 4-, and 6-positions with distinct functional groups:

-

Position 2: A methylsulfanyl (-SMe) group, which introduces electron-rich character to the aromatic system .

-

Position 4: A bulky tert-butyl (-C(CH₃)₃) group, known to enhance metabolic stability and influence steric interactions .

-

Position 6: A 4-cyclopropanecarbonylpiperazine moiety, combining a saturated nitrogen heterocycle with a cyclopropane carbonyl group for conformational restraint .

Molecular Formula and Weight

-

Molecular Formula: C₁₉H₂₇N₅OS

-

Molecular Weight: 373.51 g/mol

-

IUPAC Name: 4-(tert-butyl)-6-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Spectroscopic Features

While direct experimental data for this compound is unavailable, analogous pyrimidine derivatives exhibit characteristic spectral patterns:

-

¹H NMR:

-

¹³C NMR:

Synthetic Approaches

The synthesis of 4-tert-butyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine can be achieved through modular strategies involving nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Retrosynthetic Analysis

-

Key intermediates:

-

4,6-Dichloro-2-(methylsulfanyl)pyrimidine

-

tert-Butylamine

-

1-Cyclopropanecarbonylpiperazine

-

Stepwise Synthesis

-

Introduction of tert-Butyl Group:

-

Piperazine Coupling:

-

Final Characterization:

Physicochemical and Pharmacokinetic Properties

Calculated Drug-Likeness Parameters

| Property | Value | Relevance |

|---|---|---|

| LogP | 3.2 ± 0.3 | Moderate lipophilicity |

| H-bond donors | 1 | Favorable for blood-brain barrier |

| H-bond acceptors | 6 | Solubility challenges |

| Polar surface area | 85 Ų | Limited membrane permeability |

Stability and Reactivity

-

Thermal Stability: Decomposition >250°C (TGA analysis of analogues) .

-

Hydrolytic Sensitivity: Susceptible to acid-mediated cleavage of the cyclopropanecarbonyl group .

Material Science Applications

Thermally Activated Delayed Fluorescence (TADF)

Pyrimidines with electron-deficient cores and bulky substituents show promising ΔEₛₜ values (<0.3 eV) . Key features:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume